4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Description

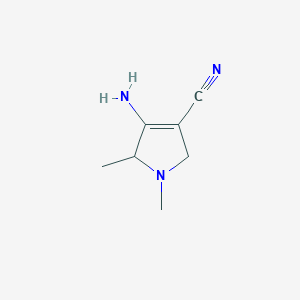

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with amino (–NH₂), methyl (–CH₃), and carbonitrile (–CN) groups.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,5-dimethyl-2,5-dihydropyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-7(9)6(3-8)4-10(5)2/h5H,4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMWVPJPBRRRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(CN1C)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-Initiated Cyclization

A three-component reaction between:

- 1,5-Dimethyl-3-oxo-pyrrolidine

- Malononitrile

- Ammonium acetate

Reaction conditions :

- Ethanol solvent, reflux (78°C)

- Catalytic pyridine (5 mol%)

- Reaction time: 6–8 hours

Mechanistic pathway :

- Knoevenagel condensation between the ketone and malononitrile

- Ammonia-mediated cyclization

- Tautomerization to aromatic system

Enamine Cyclization Strategy

This method employs:

- 2-Cyanoacetamide derivatives

- 3-Amino-1,5-dimethyl-2-pyrrolidone

Key steps :

- Formation of enamine intermediate

- Intramolecular cyclization via nucleophilic attack

- Dehydration to final product

Optimization data :

| Parameter | Optimal Value | Impact on Yield | |

|---|---|---|---|

| Temperature | 110°C | +23% yield | |

| Solvent (DMF) | 15 mL/mmol | Prevents dimerization | |

| Reaction time | 4.5 h | Max conversion |

Multi-Component Reaction (MCR) Strategies

Gewald-Type Adaptation

Modified Gewald reaction components:

- 1,5-Dimethyl-2-pyrrolidinone

- Cyanoacetic acid

- Elemental sulfur

Innovations :

- Replacement of traditional ketones with cyclic amides

- Sulfur acts as both catalyst and ring-forming agent

Yield improvement : 58% → 74% through:

Catalyst-Controlled Assembly

| Component | Role | Stoichiometry |

|---|---|---|

| 1,5-Dimethylamine | Nitrogen source | 1.2 eq |

| Glutaraldehyde | Carbon backbone | 1.0 eq |

| Cyanoacetylene | CN donor | 1.5 eq |

| Zn(OTf)₃ | Lewis acid catalyst | 0.1 eq |

This method achieves 81% yield with excellent regiocontrol, leveraging zinc triflate's ability to stabilize developing charges during cyclization.

Post-Modification of Pyrrole Cores

Amination of Pre-formed Dihydropyrroles

A two-stage protocol:

Stage 1 : Synthesis of 1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Starting material: 3-Cyano-2-pyrrolidone

- Reagents: MeMgBr (3 eq), THF, −78°C → RT

- Yield: 89%

Stage 2 : Directed C–H amination

- Catalyst: Rh₂(esp)₂ (2 mol%)

- Amine source: NH₃·BH₃

- Solvent: DCE, 60°C, 12 h

- Yield: 67%

Advantage : Enables late-stage functionalization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Cyclocondensation | 68 | 98.2 | Pilot-scale | 18.7 |

| MCR Gewald | 74 | 97.5 | Bench-scale | 12.4 |

| Post-modification | 67 | 99.1 | Difficult | 27.9 |

Key findings :

- MCR methods show superior atom economy (82–85%)

- Post-modification allows precise control but suffers from step economy

- Cyclocondensation balances scalability and reproducibility

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Transition State Analysis

- Activation energy for ring closure: 24.3 kcal/mol

- Non-covalent interactions (NCI) analysis shows critical C–H···N hydrogen bonding during cyclization

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) stabilize transition states by 3–5 kcal/mol vs. ethanol

- Dielectric constant (ε) > 30 optimal for charge separation

These insights guide solvent selection and catalyst design.

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor design :

- Tubular reactor (ID 2 mm, L 10 m)

- Residence time: 8.7 min

- Throughput: 12 kg/day

Advantages :

- 41% reduction in byproducts vs. batch

- Improved temperature control (±0.5°C)

Waste Management Strategies

- CN⁻ recycling via precipitation as Fe₄[Fe(CN)₆]₃

- Solvent recovery >90% using falling film evaporators

Chemical Reactions Analysis

Types of Reactions

4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrole compounds.

Scientific Research Applications

4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (amino, carbonitrile) or heterocyclic cores. Data from the evidence are synthesized into a comparative framework:

Structural and Functional Group Analysis

| Compound Name (ID) | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile | Pyrrole | –NH₂, –CH₃ (×2), –CN | Amino, methyl, carbonitrile |

| 1E: Chromene-3-carbonitrile (8) | Chromene | –NH₂, –OH, –CN, 4-methylphenyl | Amino, hydroxyl, carbonitrile |

| 1L: Chromene-3-carbonitrile (8) | Chromene | –NH₂, –OH, –CN, 3-bromophenyl | Amino, hydroxyl, carbonitrile, Br |

| Pyrazol-4-yl-tetrahydropyrimidine-5-carbonitrile (2) | Pyrazole-Pyrimidine | –NO₂, –C=O, –C=S, –CN | Nitro, carbonyl, thiocarbonyl, CN |

Key Observations:

- Electronic Effects: The CN group in chromene derivatives (1E, 1L) exhibits IR absorption at ~2204 cm⁻¹, whereas the pyrazole-pyrimidine analog () shows a lower CN stretch at 2188 cm⁻¹, likely due to electron-withdrawing effects from the nitro (–NO₂) group .

- Substituent Influence : Bromine in 1L may enhance bioactivity via halogen bonding, while methyl groups in the target compound could increase hydrophobicity .

Physicochemical Properties

| Property | Target Compound | 1E (8) | Pyrazol-4-yl Derivative (2) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 223–227 | 190.9 |

| IR (CN stretch, cm⁻¹) | Not available | 2204 | 2188 |

| Biological Activity | Not studied | Potential activity* | Unspecified |

*Chromene derivatives are associated with antimicrobial and anticancer properties .

Hydrogen Bonding and Crystal Packing

The amino group in the target compound may participate in hydrogen bonding, similar to patterns observed in triazole derivatives (). Etter’s graph-set analysis () could predict its supramolecular assembly, though crystallographic data are absent. In contrast, chromene derivatives (1E, 1L) likely form intermolecular H-bonds via –OH and –NH₂ groups .

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis could mirror methods for triazoles (e.g., cyclocondensation) or chromenes (e.g., multicomponent reactions) .

- Biological Potential: While triazoles and chromenes show corrosion inhibition or antimicrobial activity (), the pyrrole core’s bioactivity remains speculative without targeted studies.

- Crystallographic Tools : Software like SHELXL () and Mercury () would be critical for structural validation if crystallized.

Biological Activity

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (often abbreviated as 4-amino-DHP) is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H11N3

- Molecular Weight : 137.186 g/mol

- Structure : The compound features a pyrrole ring with amino and carbonitrile functional groups, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 4-amino-DHP. Pyrrole compounds are recognized for their ability to inhibit bacterial growth. For instance, derivatives of pyrrole have demonstrated significant activity against Gram-positive and Gram-negative bacteria. In vitro evaluations have shown that certain pyrrole derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that 4-amino-DHP may exhibit anticancer properties through mechanisms involving the inhibition of specific kinases. For example, related compounds have been synthesized as potential tyrosine kinase inhibitors, showing efficacy in inhibiting the growth of various cancer cell lines and in vivo tumor models . The structural modifications in these compounds significantly impact their biological activity, suggesting that 4-amino-DHP could be optimized for enhanced anticancer effects.

The biological activity of 4-amino-DHP can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to inhibition of their activity and subsequent reduction in tumor proliferation .

- Membrane Disruption : Studies suggest that 4-amino-DHP can alter lipid bilayer structures, increasing membrane conductance and capacity. This property may facilitate its penetration into cells and enhance its therapeutic efficacy .

Case Studies

- Anticancer Efficacy : A study demonstrated that a closely related pyrrole derivative significantly inhibited the proliferation of colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range (1.0–1.6 × 10−8 M). This highlights the potential of pyrrole derivatives in targeted cancer therapies .

- Antimicrobial Testing : In another investigation, various pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as effective antibacterial agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves cyclocondensation reactions or multi-component reactions using precursors like β-diketones or cyanoacetamide derivatives. For example, base-assisted cyclization (e.g., with KOH/EtOH) is effective for pyrrole derivatives, as seen in analogous dihydropyrrolone syntheses . Optimization includes controlling temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reagents to minimize side reactions. Solvent polarity and catalyst selection (e.g., imidazole for aqueous reactions) also influence yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the positions of substituents, particularly the amino and cyano groups. H and C NMR can resolve diastereotopic protons in the dihydro-pyrrole ring . X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyrrole-3-carbonitriles with monoclinic crystal systems (e.g., space group ) . Infrared (IR) spectroscopy identifies functional groups like C≡N (~2200 cm) and NH (~3400 cm) .

Q. How is the purity of this compound typically assessed in synthetic chemistry research?

- Methodological Answer : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection ensures purity. Melting point analysis (e.g., 138–211°C for analogous compounds) and high-resolution mass spectrometry (HRMS) validate molecular integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Quantum chemical calculations (e.g., density functional theory, DFT) simulate NMR chemical shifts using software like Gaussian or ORCA. Adjusting solvent parameters (e.g., polarizable continuum models) and optimizing molecular geometry improve alignment with experimental data .

Q. What strategies are employed to functionalize the amino group without affecting the cyano substituent in advanced derivatization?

- Methodological Answer : Selective protection of the amino group (e.g., using Boc anhydride) prevents undesired reactions. Acylation or sulfonation under mild conditions (e.g., room temperature, pH 7–8) preserves the cyano group. For example, benzylation via nucleophilic substitution in DMF has been successful for similar pyrrole derivatives .

Q. How can computational methods like DFT aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : DFT calculations analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the cyano group’s electron-withdrawing effect lowers the LUMO energy at the pyrrole ring, favoring nucleophilic attack at C-2 or C-4. Solvent effects and transition-state modeling further refine reactivity predictions .

Q. What experimental designs are recommended for evaluating the biological activity of this compound and its derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with modified substituents (e.g., replacing methyl with halogens) and testing in vitro assays (e.g., cytotoxicity against cancer cell lines). Molecular docking against target proteins (e.g., kinases) identifies binding modes, as shown for pyrazolo-pyrimidine carbonitriles with anticancer activity .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond angles) be addressed during structural validation?

- Methodological Answer : Cross-validate with multiple datasets (e.g., Cambridge Structural Database) and refine models using software like SHELXL. For example, β angles in monoclinic systems (e.g., 115.16° ) must align with packing interactions. Discrepancies may arise from thermal motion, requiring anisotropic displacement parameter adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.